3-Amino-3-(2-bromo-3-methylphenyl)propanenitrile
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Overview
Description
3-Amino-3-(2-bromo-3-methylphenyl)propanenitrile is an organic compound with the molecular formula C10H11BrN2 It is a derivative of propanenitrile and contains an amino group, a bromo-substituted phenyl ring, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(2-bromo-3-methylphenyl)propanenitrile typically involves the reaction of 2-bromo-3-methylbenzaldehyde with a suitable amine and a nitrile source. One common method is the Strecker synthesis, which involves the following steps:
Formation of an imine: 2-bromo-3-methylbenzaldehyde reacts with ammonia or a primary amine to form an imine intermediate.
Addition of a nitrile source: The imine intermediate is then treated with a nitrile source, such as hydrogen cyanide or a cyanide salt, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale Strecker synthesis or other optimized synthetic routes that ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(2-bromo-3-methylphenyl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The bromo group can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Primary amines.
Substitution: Azido or thiol-substituted derivatives.
Scientific Research Applications
3-Amino-3-(2-bromo-3-methylphenyl)propanenitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-3-(2-bromo-3-methylphenyl)propanenitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or allosteric sites on proteins, leading to changes in their function.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-3-(2-chloro-3-methylphenyl)propanenitrile
- 3-Amino-3-(2-fluoro-3-methylphenyl)propanenitrile
- 3-Amino-3-(2-iodo-3-methylphenyl)propanenitrile
Uniqueness
3-Amino-3-(2-bromo-3-methylphenyl)propanenitrile is unique due to the presence of the bromo group, which can participate in specific chemical reactions that other halogenated derivatives may not. This uniqueness can be exploited in the design of novel compounds with tailored properties for specific applications.
Properties
Molecular Formula |
C10H11BrN2 |
---|---|
Molecular Weight |
239.11 g/mol |
IUPAC Name |
3-amino-3-(2-bromo-3-methylphenyl)propanenitrile |
InChI |
InChI=1S/C10H11BrN2/c1-7-3-2-4-8(10(7)11)9(13)5-6-12/h2-4,9H,5,13H2,1H3 |
InChI Key |
DVJONMPCJZXSKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(CC#N)N)Br |
Origin of Product |
United States |
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